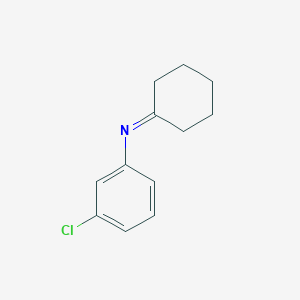
3-Chloro-n-cyclohexylideneaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-n-cyclohexylideneaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorine atom attached to the benzene ring and a cyclohexylidene group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-n-cyclohexylideneaniline typically involves the reaction of N,N-dichlorocyclohexylamine with aniline under specific conditions. The process begins with the preparation of N,N-dichlorocyclohexylamine by treating cyclohexylamine with t-butyl hypochlorite in dry benzene at low temperatures. This intermediate is then reacted with aniline in the presence of a base such as potassium acetate in ethanol under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-n-cyclohexylideneaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of cyclohexylideneaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-n-cyclohexylideneaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-n-cyclohexylideneaniline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- N-cyclohexylideneaniline
- 3-Chloroaniline
- N-chlorocyclohexylideneimine
Comparison: 3-Chloro-n-cyclohexylideneaniline is unique due to the presence of both a chlorine atom and a cyclohexylidene group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs .
Properties
CAS No. |
41464-95-3 |
|---|---|
Molecular Formula |
C12H14ClN |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
N-(3-chlorophenyl)cyclohexanimine |
InChI |
InChI=1S/C12H14ClN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
IFKDJXCSZLTQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NC2=CC(=CC=C2)Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















